molecular formula C9H12ClNO2S B13211049 1-(4-Chlorophenyl)propane-2-sulfonamide

1-(4-Chlorophenyl)propane-2-sulfonamide

Cat. No.: B13211049
M. Wt: 233.72 g/mol
InChI Key: WMJCKNIWUQNSHC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)propane-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties. This compound features a sulfonamide group attached to a propane chain, which is further substituted with a 4-chlorophenyl group. The presence of the chlorophenyl group enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)propane-2-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-propanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The product is typically purified by recrystallization or column chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)propane-2-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: The major products are substituted sulfonamides.

    Oxidation Reactions: The major products are sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The major products are amines or other reduced derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)propane-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties. It is used in the development of new pharmaceuticals and agrochemicals.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent. It is also studied for its potential use in the treatment of various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity and stability make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)propane-2-sulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the death or inhibition of microbial cells. The chlorophenyl group enhances the compound’s binding affinity to its molecular targets, increasing its potency and effectiveness.

Comparison with Similar Compounds

1-(4-Chlorophenyl)propane-2-sulfonamide can be compared with other similar compounds, such as:

    Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections. It has a similar sulfonamide group but lacks the chlorophenyl substitution.

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar structure but different substitution patterns. It is commonly used in combination with trimethoprim to treat bacterial infections.

    Sulfanilamide: The simplest sulfonamide compound, used as a precursor in the synthesis of more complex sulfonamides. It lacks the chlorophenyl and propane substitutions.

The presence of the chlorophenyl group in this compound distinguishes it from these similar compounds, enhancing its chemical reactivity and biological activity. This unique substitution pattern makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

1-(4-chlorophenyl)propane-2-sulfonamide

InChI

InChI=1S/C9H12ClNO2S/c1-7(14(11,12)13)6-8-2-4-9(10)5-3-8/h2-5,7H,6H2,1H3,(H2,11,12,13)

InChI Key

WMJCKNIWUQNSHC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)S(=O)(=O)N

Origin of Product

United States

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